4-Bromo-1-ethyl-1H-imidazole-2-methanol

Description

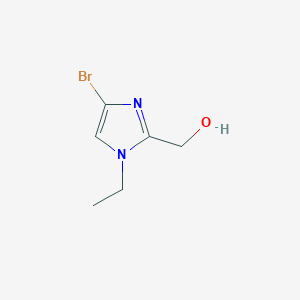

4-Bromo-1-ethyl-1H-imidazole-2-methanol is a substituted imidazole derivative characterized by a bromine atom at the 4-position, an ethyl group at the 1-position, and a hydroxymethyl (-CH2OH) group at the 2-position.

Properties

Molecular Formula |

C6H9BrN2O |

|---|---|

Molecular Weight |

205.05 g/mol |

IUPAC Name |

(4-bromo-1-ethylimidazol-2-yl)methanol |

InChI |

InChI=1S/C6H9BrN2O/c1-2-9-3-5(7)8-6(9)4-10/h3,10H,2,4H2,1H3 |

InChI Key |

QGCSOOMHQQSEAX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=C1CO)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Bromo-1-ethyl-1H-imidazole-2-methanol can be achieved through several routes. One common method involves the bromination of 1-ethyl-1H-imidazole-2-methanol. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction mixture is stirred at room temperature for a few hours, followed by the addition of ice water to precipitate the product .

Industrial production methods often focus on scalability and cost-effectiveness. A scalable method involves the selective bromination of 1-ethyl-1H-imidazole-2-methanol using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-1-ethyl-1H-imidazole-2-methanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to 4-bromo-1-ethyl-1H-imidazole using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-1-ethyl-1H-imidazole-2-methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s imidazole ring is a common motif in biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of functional materials, such as catalysts and dyes for solar cells

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-imidazole-2-methanol is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-bromo-1-ethyl-1H-imidazole-2-methanol with structurally related imidazole derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Table 1: Comparative Analysis of Brominated Imidazole Derivatives

Key Comparisons:

Substituent Effects on Reactivity: The bromine at the 4-position in all compounds facilitates nucleophilic substitution (e.g., Suzuki coupling) or metal-catalyzed cross-coupling reactions . The hydroxymethyl group (-CH2OH) enhances aqueous solubility and hydrogen-bonding capacity, distinguishing it from lipophilic esters (e.g., ) or inert methyl groups .

Synthetic Approaches :

- Alkylation at the 1-position is common (e.g., using ethyl or methyl halides) .

- Halogenation (bromination) often employs reagents like NBS (N-bromosuccinimide) or Br2 under controlled conditions .

- The hydroxymethyl group may be introduced via reduction of a carbonyl precursor (e.g., using NaBH4) or direct substitution .

Physicochemical Properties: Solubility: The hydroxymethyl group in the target compound improves water solubility compared to esters () or nonpolar derivatives (). Stability: Bulky substituents (e.g., naphthyl in ) or aromatic systems () enhance thermal stability but may reduce synthetic accessibility. Hydrogen Bonding: The -CH2OH group enables crystal engineering via H-bonding networks, as discussed in Etter’s graph set analysis .

Applications :

- Brominated imidazoles are widely used as intermediates in pharmaceuticals (e.g., antifungal agents, kinase inhibitors) .

- Esters () and carboxylates are leveraged in prodrug strategies, while hydroxymethyl derivatives may serve as polar synthons in drug design.

Research Findings and Challenges

- Structural Confirmation : Techniques like 2D NMR (HMBC, HSQC) and X-ray crystallography (using programs like SHELXL ) are critical for verifying substituent positions and stereochemistry.

- Reactivity Limitations : The ethyl group may hinder electrophilic substitution at adjacent positions, necessitating optimized reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.